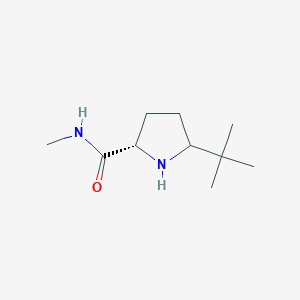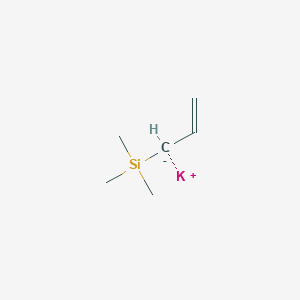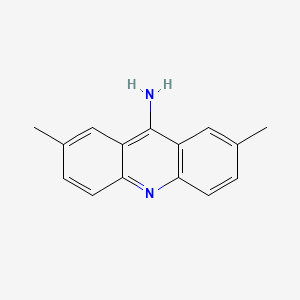
9-Amino-2,7-dimethylacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Amino-2,7-dimethylacridine is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been extensively studied due to their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has shown promise in several scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-2,7-dimethylacridine typically involves the condensation of 2,4-diaminotoluene with formic acid, followed by deamination through diazotization to form 2,7-dimethylacridine. This intermediate is then reacted with N-bromosuccinimide in the presence of AIBN to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions
9-Amino-2,7-dimethylacridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the acridine core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various acridone derivatives, while substitution reactions can introduce different functional groups onto the acridine core.
Aplicaciones Científicas De Investigación
9-Amino-2,7-dimethylacridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives.
Industry: It is used in the production of dyes and fluorescent materials.
Mecanismo De Acción
The mechanism of action of 9-Amino-2,7-dimethylacridine primarily involves DNA intercalation. This process involves the insertion of the acridine molecule between DNA base pairs, disrupting the helical structure and affecting biological processes involving DNA and related enzymes . This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Acriflavine: Another acridine derivative used as an antibacterial and antiviral agent.
Proflavine: Known for its antiseptic properties and used in wound treatment.
Tacrine: An acridine-based drug used in the treatment of Alzheimer’s disease.
Uniqueness
9-Amino-2,7-dimethylacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
194479-75-9 |
|---|---|
Fórmula molecular |
C15H14N2 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
2,7-dimethylacridin-9-amine |
InChI |
InChI=1S/C15H14N2/c1-9-3-5-13-11(7-9)15(16)12-8-10(2)4-6-14(12)17-13/h3-8H,1-2H3,(H2,16,17) |
Clave InChI |
WRUIMVFKCDISIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


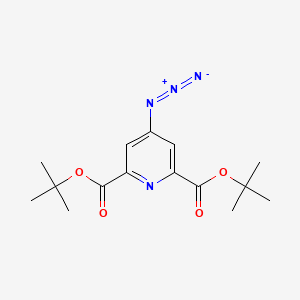
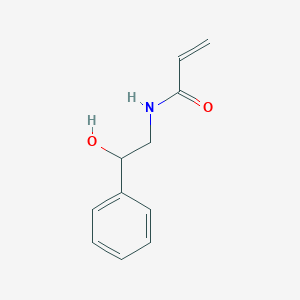
![2-[(E)-(3-Methylbutylidene)amino]phenol](/img/structure/B12577932.png)
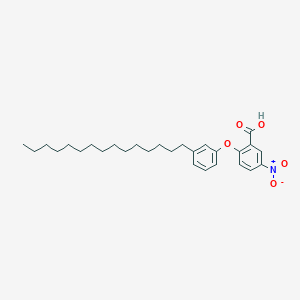
![1H-1,2,4-Triazole-1-methanamine, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12577948.png)

![2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12577954.png)
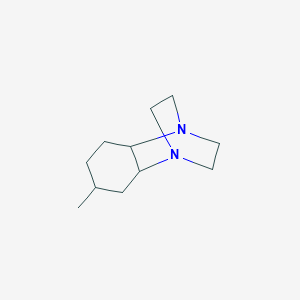
![4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate](/img/structure/B12577971.png)

![6-Nitro-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole](/img/structure/B12577977.png)

